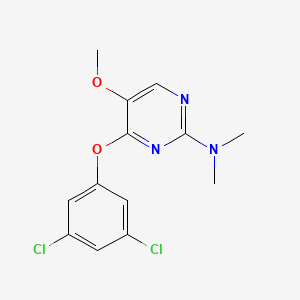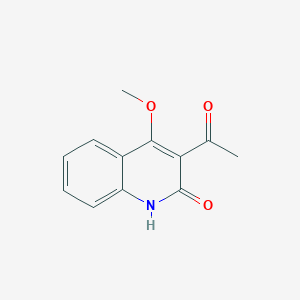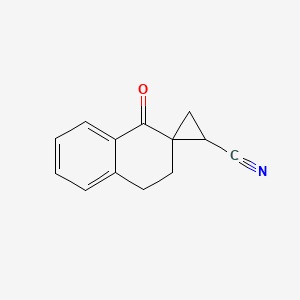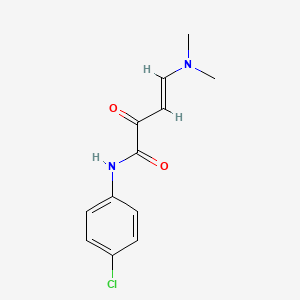
4-(3,5-dichlorophenoxy)-5-methoxy-N,N-dimethyl-2-pyrimidinamine
Overview
Description
4-(3,5-Dichlorophenoxy)-5-methoxy-N,N-dimethyl-2-pyrimidinamine is a synthetic organic compound characterized by its unique chemical structure. This compound is notable for its applications in various fields, including chemistry, biology, and medicine, due to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dichlorophenoxy)-5-methoxy-N,N-dimethyl-2-pyrimidinamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,5-dichlorophenol with methoxyamine to form an intermediate, which is then subjected to further reactions with dimethylamine and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dichlorophenoxy)-5-methoxy-N,N-dimethyl-2-pyrimidinamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(3,5-Dichlorophenoxy)-5-methoxy-N,N-dimethyl-2-pyrimidinamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as a component in various chemical formulations.
Mechanism of Action
The mechanism of action of 4-(3,5-dichlorophenoxy)-5-methoxy-N,N-dimethyl-2-pyrimidinamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorophenol: A related compound used as an intermediate in the synthesis of various chemicals.
3,5-Dichlorophenyl isocyanate: Another similar compound with applications in organic synthesis.
Uniqueness
4-(3,5-Dichlorophenoxy)-5-methoxy-N,N-dimethyl-2-pyrimidinamine is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its methoxy and dimethylamino groups, along with the dichlorophenoxy moiety, make it particularly versatile in various chemical and biological contexts.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(3,5-dichlorophenoxy)-5-methoxy-N,N-dimethylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O2/c1-18(2)13-16-7-11(19-3)12(17-13)20-10-5-8(14)4-9(15)6-10/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAXPPYOBXJXBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)OC2=CC(=CC(=C2)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3-chloro-1-benzothiophen-2-yl)-2-[(E)-2-(dimethylamino)ethenyl]-6-methylpyridine-3,5-dicarbonitrile](/img/structure/B3036790.png)
![4-chloro-N-[4-(2-quinoxalinyloxy)phenyl]benzenecarboxamide](/img/structure/B3036792.png)
![2,2-dichloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide](/img/structure/B3036793.png)
![4-benzyl-N-[3-(trifluoromethyl)benzyl]-1-phthalazinamine](/img/structure/B3036795.png)
![4-(Benzylamino)-2-(2-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile](/img/structure/B3036796.png)
![6-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B3036798.png)

![3-{[(2,4-dichlorobenzyl)oxy]imino}-N'-[imino(3-pyridinyl)methyl]propanohydrazide](/img/structure/B3036800.png)
![2-[(4-Chlorophenoxy)methyl]-5-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-1,3,4-oxadiazole](/img/structure/B3036801.png)
![3-[(4-chlorophenoxy)methyl]-5-(5-methyl-3-phenyl-4-isoxazolyl)-4H-1,2,4-triazole](/img/structure/B3036803.png)
![5-chloro-2-{[3-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate](/img/structure/B3036804.png)

![4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B3036810.png)
